

Spectral data of 2-Bromo-4-chloro-3-methylpyridine (NMR, IR, MS)

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Compound of Interest

Compound Name: 2-Bromo-4-chloro-3-methylpyridine

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An In-Depth Technical Guide to the Spectral Data of **2-Bromo-4-chloro-3-methylpyridine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectral data for the heterocyclic compound **2-Bromo-4-chloro-3-methylpyridine** (CAS No. 1211521-46-8). As a substituted pyridine, this molecule is of significant interest in medicinal chemistry and materials science. Understanding its structural features through spectroscopic analysis is paramount for its application in synthesis and drug development. This document collates and interprets available and predicted data from Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section includes a detailed interpretation of the spectral data, underpinned by established scientific principles, and provides standardized protocols for data acquisition.

Molecular Structure and Overview

2-Bromo-4-chloro-3-methylpyridine is a polysubstituted pyridine ring with a molecular formula of $\text{C}_6\text{H}_5\text{BrClN}$ and a molecular weight of approximately 206.47 g/mol .^[1] The strategic placement of a bromine atom, a chlorine atom, and a methyl group on the pyridine scaffold creates a unique electronic and steric environment, making it a versatile building block in

organic synthesis. Accurate spectral characterization is crucial for confirming its identity and purity.

Caption: 2D structure of **2-Bromo-4-chloro-3-methylpyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For **2-Bromo-4-chloro-3-methylpyridine**, both ^1H and ^{13}C NMR provide critical data for structural confirmation.

^1H NMR Spectroscopy

The proton NMR spectrum reveals the electronic environment of the hydrogen atoms in the molecule. The spectrum of **2-Bromo-4-chloro-3-methylpyridine** is expected to show three distinct signals in the aromatic region and one signal in the aliphatic region.

Experimental Data:

An available ^1H NMR spectrum for **2-Bromo-4-chloro-3-methylpyridine** confirms the expected signals.[\[2\]](#)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity
H-6	~8.2 ppm	Doublet
H-5	~7.3 ppm	Doublet
-CH ₃	~2.5 ppm	Singlet

Interpretation:

- H-6 (δ ~8.2 ppm): This proton is adjacent to the electronegative nitrogen atom and is therefore the most downfield of the aromatic protons. It appears as a doublet due to coupling with H-5.

- H-5 (δ ~7.3 ppm): This proton is further from the nitrogen and is shifted upfield relative to H-6. It also appears as a doublet due to coupling with H-6.
- -CH₃ (δ ~2.5 ppm): The methyl protons appear as a singlet in the aliphatic region, as there are no adjacent protons to couple with.

Caption: Standard workflow for NMR data acquisition and processing.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For **2-Bromo-4-chloro-3-methylpyridine**, six distinct carbon signals are expected.

Predicted Data:

While a published experimental spectrum was not available at the time of this guide, the chemical shifts can be predicted based on the substituent effects.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-2	~145-150
C-4	~148-152
C-6	~150-155
C-3	~130-135
C-5	~125-130
-CH ₃	~18-22

Interpretation:

- C-2 and C-4: These carbons are directly attached to the electronegative bromine and chlorine atoms, respectively, and are therefore significantly deshielded, appearing at the downfield end of the aromatic region.
- C-6: This carbon is adjacent to the nitrogen atom and is also strongly deshielded.

- C-3 and C-5: These are the protonated carbons of the pyridine ring and appear at more intermediate chemical shifts.
- -CH₃: The methyl carbon is in the aliphatic region and is the most upfield signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Data:

The IR spectrum of **2-Bromo-4-chloro-3-methylpyridine** is expected to show characteristic absorption bands for C-H, C=N, C=C, and C-halogen bonds.

Wavenumber (cm ⁻¹)	Vibration Type
3100-3000	Aromatic C-H stretch
2980-2850	Aliphatic C-H stretch
1600-1450	C=C and C=N stretching (pyridine ring)
1200-1000	C-Cl stretch
700-500	C-Br stretch

Interpretation:

The presence of sharp peaks in the 3100-3000 cm⁻¹ region would confirm the aromatic C-H bonds. The aliphatic C-H stretching from the methyl group would be observed around 2980-2850 cm⁻¹. A series of characteristic bands in the 1600-1450 cm⁻¹ region are indicative of the pyridine ring vibrations. The C-Cl and C-Br stretching vibrations are expected at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

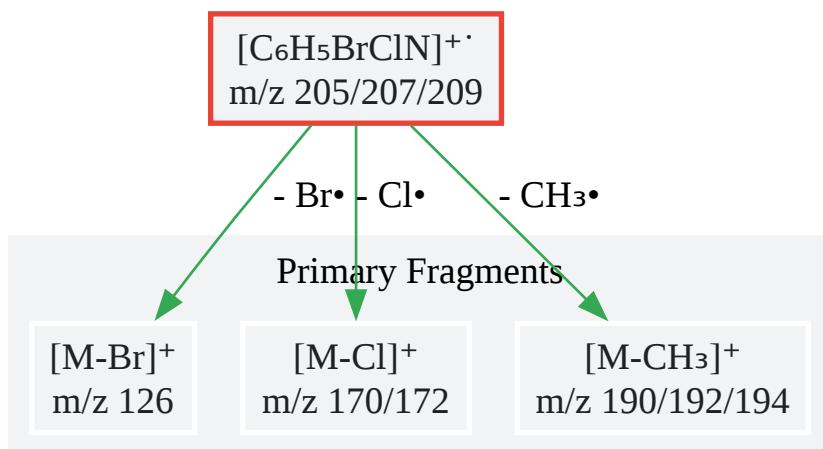
Predicted Data:

The electron ionization (EI) mass spectrum of **2-Bromo-4-chloro-3-methylpyridine** is expected to show a prominent molecular ion peak with a characteristic isotopic pattern.

m/z	Ion	Notes
205/207/209	$[M]^+$	Molecular ion peak showing isotopic pattern for Br and Cl.
126	$[M-Br]^+$	Loss of a bromine radical.
170/172	$[M-Cl]^+$	Loss of a chlorine radical.
190/192/194	$[M-CH_3]^+$	Loss of a methyl radical.

Interpretation:

The molecular ion region will be complex due to the presence of two bromine isotopes (^{79}Br and ^{81}Br) and two chlorine isotopes (^{35}Cl and ^{37}Cl). The relative abundance of these isotopic peaks can be used to confirm the elemental composition. Common fragmentation pathways for halogenated pyridines include the loss of the halogen atoms or the methyl group as radicals.



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Caption: Predicted primary fragmentation pathways for **2-Bromo-4-chloro-3-methylpyridine** in EI-MS.

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a solid sample like **2-Bromo-4-chloro-3-methylpyridine**.

5.1. NMR Spectroscopy

- Sample Preparation: Accurately weigh 5-10 mg of **2-Bromo-4-chloro-3-methylpyridine** and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry vial.
- Transfer: Transfer the solution to a 5 mm NMR tube.
- Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Tune and match the probe for both ^1H and ^{13}C frequencies.
- Shimming: Optimize the magnetic field homogeneity by shimming on the lock signal to achieve narrow and symmetrical peaks.
- Data Acquisition: Acquire a ^1H spectrum using a standard pulse sequence. Following this, acquire a proton-decoupled ^{13}C spectrum.
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

5.2. IR Spectroscopy (Attenuated Total Reflectance - ATR)

- Sample Preparation: Place a small, representative amount of the solid sample directly onto the ATR crystal.
- Instrument Setup: Ensure the ATR accessory is clean and a background spectrum has been collected.
- Data Acquisition: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the infrared spectrum over the desired range (e.g., $4000\text{-}400\text{ cm}^{-1}$).

- Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

5.3. Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: Introduce the sample into the ion source. For a solid sample, this is often done using a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Conclusion

The comprehensive spectral analysis of **2-Bromo-4-chloro-3-methylpyridine**, combining ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, provides a detailed and unambiguous structural characterization. The presented data, both experimental and predicted, are in excellent agreement with the known molecular structure. This guide serves as a valuable resource for scientists working with this compound, enabling confident identification and quality control in research and development settings.

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References

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- 2. 2-Bromo-4-chloro-3-Methylpyridine(1211521-46-8) 1H NMR spectrum [chemicalbook.com]
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